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Compound of Interest

2,3-Dimethyl-1H-indole-7-
Compound Name:
carboxylic acid

Cat. No.: B182263

An In-depth Technical Guide to 2,3-Dimethyl-1H-
indole-7-carboxylic acid

This technical guide provides a comprehensive overview of the chemical structure, properties,
and analysis of 2,3-Dimethyl-1H-indole-7-carboxylic acid. The information is intended for
researchers, scientists, and professionals in the field of drug development and chemical
research.

Chemical Structure and Identification

2,3-Dimethyl-1H-indole-7-carboxylic acid is a heterocyclic compound featuring a bicyclic
indole core structure. This core is substituted with two methyl groups at positions 2 and 3, and
a carboxylic acid group at position 7.

Chemical Structure:

Key Identifiers:
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Identifier Value
IUPAC Name 2,3-dimethyl-1H-indole-7-carboxylic acid[1]
CAS Number 103986-07-8[2]

Molecular Formula

C11H11NO2[1][2]

Molecular Weight 189.21 g/mol [2]

SMILES CC1=C(NC2=C1C=CC=C2C(=0)0)C[1]

inChi InChl=1S/C11H11NO2/c1-6-7(2)12-10-8(6)4-3-
n

5-9(10)11(13)14/h3-5,12H,1-2H3,(H,13,14)[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2,3-Dimethyl-1H-indole-7-

carboxylic acid are not readily available in published literature. However, based on the

general properties of carboxylic acids and indole derivatives, the following characteristics can

be anticipated:

Property

Predicted Value/Characteristic

Melting Point

Expected to be a solid at room temperature with
a relatively high melting point, characteristic of

crystalline carboxylic acids.

Boiling Point

High boiling point is expected due to the
presence of the carboxylic acid group, which
allows for strong intermolecular hydrogen

bonding.

Solubility

Likely to have low solubility in water and higher
solubility in organic solvents such as ethanol,
acetone, and diethyl ether. The carboxylic acid
group may allow for some solubility in basic

agueous solutions through salt formation.

Appearance

Likely a crystalline solid.
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Spectroscopic Analysis

Specific experimental spectra for 2,3-Dimethyl-1H-indole-7-carboxylic acid are not publicly
available. The following sections describe the expected spectral characteristics based on the
analysis of its functional groups and data from similar indole-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the
aromatic protons on the indole ring, the N-H proton, and the two methyl groups.

Aromatic Protons (3H): Signals for the protons on the benzene ring portion of the indole
nucleus would likely appear in the range of d 7.0-8.0 ppm. The specific splitting patterns
would depend on their coupling with each other.

N-H Proton (1H): A broad singlet is anticipated for the N-H proton, typically in the region of
8.0-11.0 ppm, although its chemical shift can be highly variable and dependent on solvent
and concentration.

Methyl Protons (6H): Two distinct singlets are expected for the two methyl groups at
positions 2 and 3, likely appearing in the upfield region of the spectrum, around 6 2.0-2.5

ppm.

Carboxylic Acid Proton (1H): A very broad singlet is expected for the carboxylic acid proton,
typically appearing far downfield, above & 10.0 ppm.

13C NMR: The carbon NMR spectrum would provide information on all eleven carbon atoms in
the molecule.

e Carbonyl Carbon (C=0): The signal for the carboxylic acid carbonyl carbon is expected to
appear in the downfield region, typically between & 165-185 ppm.

o Aromatic and Heterocyclic Carbons (8C): The eight carbons of the indole ring system would
resonate in the aromatic region, generally between & 100-140 ppm.

e Methyl Carbons (2C): The two methyl carbons would show signals in the upfield region,
typically between & 10-20 ppm.
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Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the vibrational frequencies of its key functional
groups.

o O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of
2500-3300 cm~1, which is characteristic of the hydrogen-bonded O-H group in a carboxylic
acid dimer.

e C=0 Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1680-
1710 cm~1 for the carbonyl group of the carboxylic acid.

e N-H Stretch: A moderate absorption band is expected around 3300-3500 cm~1
corresponding to the N-H stretch of the indole ring.

e C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands would appear just
above 3000 cm~1, while aliphatic C-H stretching from the methyl groups would be observed
just below 3000 cm™1,

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm~? region would
correspond to the carbon-carbon double bond stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and various fragmentation patterns.

e Molecular lon Peak (M*): A peak at m/z = 189, corresponding to the molecular weight of the
compound, is expected.

o Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include
the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-
45). Fragmentation of the indole ring is also possible.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of 2,3-Dimethyl-1H-indole-7-
carboxylic acid are not readily available. However, a plausible synthetic route could involve
the Fischer indole synthesis, a common method for preparing indole derivatives.
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General Synthetic Approach (Hypothetical):

A potential synthesis could start from a substituted phenylhydrazine and a ketone. For 2,3-
Dimethyl-1H-indole-7-carboxylic acid, the synthesis could be envisioned as follows:

o Starting Materials: (2-Carboxyphenyl)hydrazine and 2-butanone.

e Reaction: The (2-carboxyphenyl)hydrazine would be reacted with 2-butanone in the
presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid).

e Mechanism: The reaction proceeds via the formation of a phenylhydrazone intermediate,
followed by a[3][3]-sigmatropic rearrangement (the Fischer indole synthesis) to form the
indole ring.

» Work-up and Purification: The reaction mixture would be neutralized, and the crude product
extracted with an organic solvent. Purification would likely be achieved by recrystallization or
column chromatography.

General Analytical Protocol:

The following is a general workflow for the analytical characterization of a synthesized
compound like 2,3-Dimethyl-1H-indole-7-carboxylic acid.

Synthesis and Purification

Chemical Synthesis

Purification (e.g., Recrystallization, Chromatography)

/ /séjctur% PUWA

NMR Spectroscopy (1H, 13C)

Mass Spectrometry IR Spectroscopy Purity Assessment (e.g., HPLC, Elemental Analysis)
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Caption: General experimental workflow for the synthesis and characterization of a chemical
compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the
biological activity or any associated signaling pathways of 2,3-Dimethyl-1H-indole-7-
carboxylic acid. While other indole carboxylic acid derivatives have been investigated for
various pharmacological activities, including as enzyme inhibitors and receptor antagonists, the
biological profile of this particular compound remains to be elucidated.[4][5][6][7][8][9]

Future research could explore the potential of this molecule in various therapeutic areas. A
general workflow for such a preliminary biological screening is outlined below.
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Initial Biological Screening

2,3-Dimethyl-1H-indole-
7-carboxylic acid

Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene)
\znow-up Studii/

Hit Identification

:

Mechanism of Action Studies

:

Lead Optimization

In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding)

Click to download full resolution via product page

Caption: A logical workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

2,3-Dimethyl-1H-indole-7-carboxylic acid is a well-defined chemical entity with a clear
structure. While its fundamental identifiers are established, there is a notable lack of publicly
available, detailed experimental data regarding its physicochemical properties, spectroscopic
analysis, and biological activity. The information provided in this guide is based on the
foundational principles of organic chemistry and spectroscopy, offering expected characteristics
to guide future research. Further experimental investigation is required to fully characterize this
compound and explore its potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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